Cas no 1806332-89-7 (Methyl 5-fluoro-3-hydroxypyridine-2-acetate)

Methyl 5-fluoro-3-hydroxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-fluoro-3-hydroxypyridine-2-acetate
- Methyl 2-(5-fluoro-3-hydroxypyridin-2-yl)acetate
-
- インチ: 1S/C8H8FNO3/c1-13-8(12)3-6-7(11)2-5(9)4-10-6/h2,4,11H,3H2,1H3
- InChIKey: OWJZVSTXPRHAIZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(=C1)O)CC(=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 0.4
Methyl 5-fluoro-3-hydroxypyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006490-500mg |
Methyl 5-fluoro-3-hydroxypyridine-2-acetate |
1806332-89-7 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029006490-1g |
Methyl 5-fluoro-3-hydroxypyridine-2-acetate |
1806332-89-7 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029006490-250mg |
Methyl 5-fluoro-3-hydroxypyridine-2-acetate |
1806332-89-7 | 95% | 250mg |
$1,029.00 | 2022-03-31 |
Methyl 5-fluoro-3-hydroxypyridine-2-acetate 関連文献
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
Methyl 5-fluoro-3-hydroxypyridine-2-acetateに関する追加情報
Methyl 5-fluoro-3-hydroxypyridine-2-acetate (CAS No. 1806332-89-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-fluoro-3-hydroxypyridine-2-acetate, identified by the chemical compound identifier CAS No. 1806332-89-7, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound belongs to the pyridine derivatives, a class of heterocyclic aromatic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities and structural versatility.
The structural framework of Methyl 5-fluoro-3-hydroxypyridine-2-acetate consists of a pyridine ring substituted with a fluoro group at the 5-position, a hydroxyl group at the 3-position, and an acetic acid ester at the 2-position. This unique arrangement of functional groups makes it a valuable precursor in the development of novel therapeutic agents. The presence of the fluoro group, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules.
In recent years, there has been a surge in research focused on developing new fluorinated pyridine derivatives for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The fluorine atom's electronic properties contribute to enhanced lipophilicity and metabolic resistance, making fluorinated compounds attractive candidates for drug development. Methyl 5-fluoro-3-hydroxypyridine-2-acetate serves as a crucial building block in synthesizing these advanced molecules.
One of the most compelling applications of Methyl 5-fluoro-3-hydroxypyridine-2-acetate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often dysregulated in diseases such as cancer. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively. Recent studies have highlighted the potential of fluorinated pyridine derivatives as potent inhibitors of tyrosine kinases, which are critical targets in oncology.
The role of Methyl 5-fluoro-3-hydroxypyridine-2-acetate extends beyond kinase inhibition. It has also been explored as a precursor in the development of antiviral agents. The fluoro group's ability to enhance binding affinity has been leveraged to design compounds that can interact more effectively with viral enzymes, thereby inhibiting viral replication. Preliminary studies have shown promising results in using derivatives of this compound to develop treatments for RNA viruses, including those responsible for hepatitis C and influenza.
Another area where this compound has shown promise is in the field of neurology. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins. Researchers have hypothesized that fluorinated pyridine derivatives can interfere with these aggregation processes by acting as proteostasis modulators. The unique structural features of Methyl 5-fluoro-3-hydroxypyridine-2-acetate make it an ideal candidate for designing molecules that can stabilize protein conformations and prevent toxic aggregates from forming.
The synthesis of Methyl 5-fluoro-3-hydroxypyridine-2-acetate itself is a complex process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step reactions, including halogenation, hydroxylation, and esterification processes. Advances in catalytic methods have enabled more efficient synthesis routes, reducing the number of steps and improving overall efficiency. These advancements are crucial for scaling up production while maintaining cost-effectiveness.
In conclusion, Methyl 5-fluoro-3-hydroxypyridine-2-acetate (CAS No. 1806332-89-7) is a versatile intermediate with significant implications in pharmaceutical research and development. Its unique structural features make it an invaluable building block for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated pyridine derivatives, the demand for high-quality intermediates like this compound is expected to grow.
1806332-89-7 (Methyl 5-fluoro-3-hydroxypyridine-2-acetate) 関連製品
- 2137510-90-6(2-{(6-bromopyridin-3-yl)methylamino}-3-methylbutanamide)
- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)
- 1823472-00-9(1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-)
- 326866-17-5(FAAH inhibitor 1)
- 2248353-01-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)
- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)




